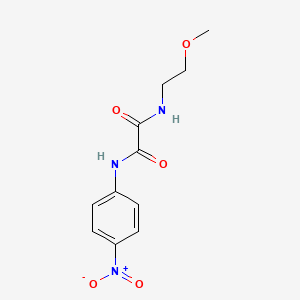

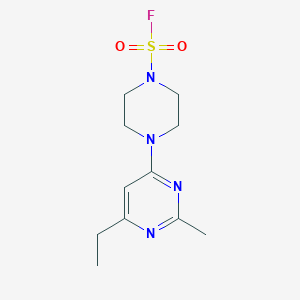

![molecular formula C17H17ClN2O3S B2744414 {4-[(4-氯苯基)磺酰]哌嗪}(苯基)甲酮 CAS No. 333757-02-1](/img/structure/B2744414.png)

{4-[(4-氯苯基)磺酰]哌嗪}(苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

科学研究应用

潜在治疗剂开发

抗菌和抗真菌活性:一项研究揭示了基于二苯基哌嗪的磺胺类药物的合成,从市售的乙酰苯胺和(4-氯苯基)(苯基)甲苯开始。合成的化合物表现出显着的抗菌和抗真菌活性,对所有测试的细菌菌株表现出比磺胺类药物更好的抑制效力(Wang 等人,2011)。

抗癌和抗结核研究:专注于合成 1-(4-氯苯基)环丙基](哌嗪-1-基)甲苯酮衍生物的研究揭示了显着的抗癌和抗结核活性。一些化合物对人乳腺癌细胞系表现出显着的体外抗癌活性,并具有显着的抗结核活性(Mallikarjuna 等人,2014)。

针对阿尔茨海默病的酶抑制:由 {4-[(3,5-二氯-2-羟苯基)磺酰基]-1-哌嗪基}(2-呋喃基)甲苯酮和其他亲电体合成的多功能酰胺表现出中等的酶抑制潜力和轻度的细胞毒性。对乙酰胆碱酯酶和丁酰胆碱酯酶的酶抑制活性表明在阿尔茨海默病治疗开发中具有潜在应用(Hassan 等人,2018)。

针对阿尔茨海默病的治疗剂:另一项研究合成了一系列 2-呋喃基(4-{4-[(取代的)磺酰基]苄基}-1-哌嗪基)甲苯酮衍生物,显示出良好的酶抑制活性。一种化合物对乙酰胆碱酯酶和丁酰胆碱酯酶表现出优异的抑制效果,超过标准参考。这表明作为阿尔茨海默病治疗剂的潜在效用(Hussain 等人,2017)。

作用机制

Target of Action

The primary target of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone is the H1 receptors . These receptors are involved in allergic reactions, and their activation by histamine can lead to symptoms of allergies .

Mode of Action

This compound acts as an antagonist at the H1 receptors . It has a higher affinity for these receptors than histamine, meaning it can effectively block the action of histamine and prevent the allergic response .

Biochemical Pathways

It’s known that the blockade of h1 receptors can inhibit the release of other inflammatory mediators and reduce the symptoms of allergies .

Pharmacokinetics

Similar compounds are known to be well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.

Result of Action

The primary result of the action of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone is the reduction of allergic symptoms. By blocking the action of histamine at the H1 receptors, it can prevent the inflammatory response that leads to symptoms such as itching, redness, and swelling .

Action Environment

The efficacy and stability of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound. Additionally, the presence of other substances in the body could potentially affect the compound’s action, either by interacting with the compound itself or by altering the state of the H1 receptors .

属性

IUPAC Name |

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOOKEHFLSBDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

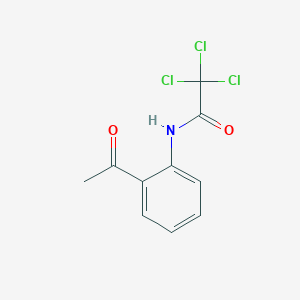

![7-chloro-2-(2,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2744332.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2744333.png)

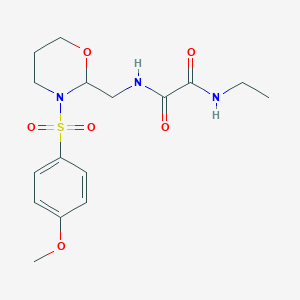

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2744335.png)

![4-Methyl-2-[(4-methylquinazolin-2-yl)methoxymethyl]quinazoline](/img/structure/B2744339.png)

![N'-(4-Ethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2744341.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2744347.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)

![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)

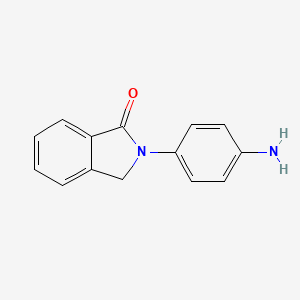

![1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2744353.png)